6-Mercaptoguanosine
Overview
Description
. It is a derivative of guanosine where the oxygen atom at the 6th position is replaced by a sulfur atom. This compound is known for its significant biological and pharmacological properties, particularly in the field of immunosuppression and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptoguanosine typically involves the reaction of guanosine with thiolating agents. One common method includes the use of thiourea as a sulfur source under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis. Enzymes like nucleoside phosphorylases can be employed to catalyze the transfer of a thiol group to guanosine, producing this compound under milder conditions and with higher specificity .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptoguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced back to its thiol form from its oxidized states.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol form of this compound.
Substitution: Various substituted guanosine derivatives.
Scientific Research Applications
6-Mercaptoguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other thiopurine derivatives.
Biology: Acts as a probe for studying nucleoside transport and metabolism.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
6-Mercaptoguanosine exerts its effects primarily through the inhibition of nucleic acid synthesis. It is incorporated into DNA and RNA, where it disrupts the normal function of these molecules. This leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells . The compound targets enzymes involved in purine metabolism, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), thereby inhibiting the synthesis of purine nucleotides .
Comparison with Similar Compounds
6-Mercaptopurine: Another thiopurine derivative used in cancer treatment.
Azathioprine: A prodrug that is metabolized to 6-Mercaptopurine in the body.
Thioguanine: A thiopurine nucleoside similar to 6-Mercaptoguanosine but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific incorporation into nucleic acids and its ability to inhibit nucleic acid synthesis directly. This makes it particularly effective in targeting rapidly dividing cells, such as cancer cells, and in modulating immune responses .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903307 | |
Record name | NoName_3952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |
Record name | MLS000738229 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purine-6-thiol, monohydrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC109159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Thioguanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.